Miglustat - d9 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deuterated miglustat.
Aplicaciones Científicas De Investigación
1. Impact on Intestinal Disaccharidases
Miglustat is known for its effects on lysosomal storage diseases like Gaucher disease type I and Niemann Pick disease type C. A significant long-term effect of Miglustat is its interference with N-glycosylation of proteins in the ER, leading to a delay in the trafficking of sucrase-isomaltase, which affects its association with lipid rafts and apical targeting. Miglustat also impacts lactase-phlorizin hydrolase, blocking it partially intracellularly. These effects contribute to the observed carbohydrate maldigestion symptoms associated with Miglustat treatment (Amiri & Naim, 2014).
2. Applications in Cystic Fibrosis
Miglustat has been shown to correct the defective trafficking of the F508del-CFTR protein in cystic fibrosis (CF). In vivo studies indicate that nasal delivery of Miglustat normalizes sodium and Cftr-dependent chloride transport in F508del transgenic mice. This highlights Miglustat's potential as a topical therapy for CF (Lubamba et al., 2009).
3. Effect on Neurological Manifestations in Niemann-Pick Disease
Miglustat has demonstrated effectiveness in stabilizing key neurological manifestations of Niemann-Pick disease type C in both pediatric and adult patients. This includes improvements or stabilization in horizontal saccadic eye movement peak velocity, ambulation, manipulation, language, and swallowing (Lyseng-Williamson, 2013).
4. Gastrointestinal Disturbances Management
Miglustat treatment in patients with Gaucher disease and Niemann-Pick disease type C is associated with gastrointestinal disturbances. The mechanism involves Miglustat's inhibition of intestinal disaccharidase enzymes, leading to sub-optimal hydrolysis of carbohydrates. Dietary modifications and dose escalation at treatment initiation may reduce gastrointestinal disturbances (Belmatoug et al., 2011).
5. Potential in Gaucher Disease Management
Miglustat has been positioned as a substrate-reducing agent in the management of type I (non-neuronopathic) Gaucher disease, especially in patients unsuitable for enzyme replacement therapy. It inhibits the biosynthesis of macromolecular substrates that accumulate pathologically in glycosphingolipidoses, showing therapeutic potential (Cox et al., 2003).
6. Applications in Tay-Sachs Disease
In a controlled clinical study with patients with late-onset Tay-Sachs disease, Miglustat did not show measurable benefits over 12 months of treatment. However, it provided valuable insights into its application in similar genetic disorders and highlighted the safety profile of Miglustat in these conditions (Shapiro et al., 2009).
7. Role in Glycosphingolipid Synthesis Inhibition
As a glucosylceramide synthase inhibitor, Miglustat plays a key role in the inhibition of glycosphingolipid synthesis, which is crucial in several lysosomal storage disorders. This strategy, termed substrate-reduction therapy, is particularly significant in conditions resulting in the accumulation of glycosphingolipids within cells (Lachmann, 2005).
Propiedades
Fórmula molecular |
C10H12D9NO4.HCl |
---|---|
Peso molecular |
264.79 |
Sinónimos |
(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.